molecular formula C8HCl3N2O B139082 4-Hydroxy-2,5,6-trichloroisophthalonitrile CAS No. 28343-61-5

4-Hydroxy-2,5,6-trichloroisophthalonitrile

Cat. No. B139082
CAS RN: 28343-61-5
M. Wt: 247.5 g/mol
InChI Key: MDQKYGOECVSPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,5,6-trichloroisophthalonitrile is a member of the class of trichlorophenols. It is an isophthalonitrile substituted at positions 2, 4, and 5 by chloro groups and at position 6 by a hydroxy group . It is the major metabolite of chlorothalonil and has a role as a bacterial xenobiotic metabolite .


Synthesis Analysis

4-Hydroxy-2,5,6-trichloroisophthalonitrile is a transformation product of the fungicide chlorothalonil . It has been demonstrated that 4-Hydroxy-2,5,6-trichloroisophthalonitrile can undergo complete microbial reductive dehalogenation to 4-hydroxy-isophthalonitrile via 4-hydroxy-dichloroisophthalonitrile and 4-hydroxy-monochloroisophthalonitrile .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is C8HCl3N2O . The IUPAC name is 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile .


Chemical Reactions Analysis

4-Hydroxy-2,5,6-trichloroisophthalonitrile is a transformation product of the fungicide chlorothalonil . It is more persistent, mobile, and toxic and is frequently detected at a higher concentration in various habitats compared to its parent compound .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is 247.5 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

1. Environmental Analysis

4-Hydroxy-2,5,6-trichloroisophthalonitrile (a metabolite of chlorothalonil) has been the subject of studies focusing on environmental analysis. Methods have been developed for estimating this compound and its parent chlorothalonil in various agricultural products, including mustard crops, using techniques like gas liquid chromatography (Mukherjee & Gopal, 1995). Similar methodologies are employed for detecting its presence in soil and water samples, emphasizing the importance of monitoring this compound due to its environmental impact (Chaves, Shea, & Danehower, 2008).

2. Microbial Transformation and Biodegradation

Recent studies have highlighted the microbial transformation and biodegradation of 4-Hydroxy-2,5,6-trichloroisophthalonitrile. It has been shown that certain microbial populations can undergo complete reductive dechlorination of this compound, indicating its potential for bioremediation (Qiao et al., 2022). Additionally, research has demonstrated the role of specific bacterial strains in the degradation of chlorothalonil, forming 4-Hydroxy-2,5,6-trichloroisophthalonitrile as a metabolite (Motonaga, Takagi, & Matumoto, 1996).

3. Implications in Environmental Toxicology

The compound’s role in environmental toxicology has been studied, focusing on its persistence and degradation products in various ecosystems. It has been observed that chlorothalonil and its metabolites, including 4-Hydroxy-2,5,6-trichloroisophthalonitrile, show different rates of degradation under various environmental conditions, impacting their persistence and potential ecological effects (Van Scoy & Tjeerdema, 2014).

Safety And Hazards

4-Hydroxy-2,5,6-trichloroisophthalonitrile is a transformation product of the fungicide chlorothalonil . There are indications that it may be more toxic and environmentally persistent than chlorothalonil .

properties

IUPAC Name

2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQKYGOECVSPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182586
Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,5,6-trichloroisophthalonitrile

CAS RN

28343-61-5
Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28343-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trichloro-6-hydroxy-isophthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-2,5,6-TRICHLOROISOPHTHALONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQJ3P52AEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxychlorothalonil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,5,6-trichloroisophthalonitrile
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2,5,6-trichloroisophthalonitrile
Reactant of Route 3
4-Hydroxy-2,5,6-trichloroisophthalonitrile
Reactant of Route 4
4-Hydroxy-2,5,6-trichloroisophthalonitrile
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-2,5,6-trichloroisophthalonitrile
Reactant of Route 6
4-Hydroxy-2,5,6-trichloroisophthalonitrile

Citations

For This Compound
136
Citations
RW Binkley, JT Chih-yun, JC Johnston - Chemosphere, 1977 - Elsevier
3 4 5 resulted in replacement of one of the chlorines in~ by a hydroxy group, a 3 well established reaction in the photolysis of chlorinated aromatics in water Although the general …
Number of citations: 2 www.sciencedirect.com
W Qiao, G Liu, M Li, X Su, L Lu, S Ye, J Wu… - Environmental …, 2022 - ACS Publications
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile, TePN) is one of the most widely used fungicides all over the world. Its major environmental transformation product 4-hydroxy-…
Number of citations: 5 pubs.acs.org
ML Hladik, KM Kuivila - Journal of agricultural and food chemistry, 2008 - ACS Publications
A method has been developed for the simultaneous extraction of chlorothalonil and three of its degradates (4-hydroxy-2,5,6-trichloroisophthalonitrile, 1-carbamoyl-3-cyano-4-hydroxy-2,…
Number of citations: 27 pubs.acs.org
RA Putnam, JO Nelson, JM Clark - Journal of Agricultural and …, 2003 - ACS Publications
The effect of a spray-tank adjuvant on the persistence, distribution, and degradation of two pesticides, chlorothalonil and chlorpyrifos, was studied in a commercial cranberry bog. …
Number of citations: 104 pubs.acs.org
K Motonaga, K Takagi… - … Toxicology and Chemistry …, 1998 - Wiley Online Library
Mechanisms of degradation suppression of chlorothalonil after repeated application were investigated. Under laboratory conditions, soil was treated sequentially with 40 mg/kg dry …
Number of citations: 54 setac.onlinelibrary.wiley.com
R Green, H Sang, J Im, G Jung - FEMS microbiology letters, 2018 - academic.oup.com
Cytochrome P450s have been shown to play a vital role in the xenobiotic detoxification system of Sclerotinia homoeocarpa, the causal agent of the turfgrass disease dollar spot. A …
Number of citations: 14 academic.oup.com
A Chaves, D Shea, D Danehower - Chemosphere, 2008 - Elsevier
We present a method using gas chromatography (GC) and liquid chromatography (LC) coupled to a mass selective detector to measure concentrations of the fungicide chlorothalonil …
Number of citations: 116 www.sciencedirect.com
KL Armbrust - Pest Management Science: formerly Pesticide …, 2001 - Wiley Online Library
Chlorothalonil and chlorpyrifos are commonly used to control disease and insect pests on golf course greens. While they are relatively immobile in the soil profile, their respective soil …
Number of citations: 94 onlinelibrary.wiley.com
K Motonaga, K Takagi, S Matumoto - Biology and fertility of soils, 1996 - Springer
the degradation rate of chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) was significantly decreased after repeated application in field experiments. However, the degradation rate …
Number of citations: 65 link.springer.com
Z Jiang-Wei, Z Yan, R Hong-Hua - FEB-FRESENIUS …, 2017 - researchgate.net
A strain BJQ-11 capable of highly degrading chlorothalonil was isolated from soil. The strain BJQ-11 was identified as Pseudomonas fluorescens based on 16S rRNA and analysis of …
Number of citations: 1 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.